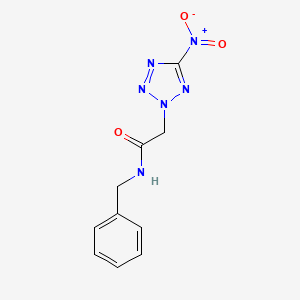
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide, also known as DMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It may also affect the expression of certain proteins that are involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide in lab experiments is that it exhibits potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new therapies for cancer. However, one limitation is that it may exhibit cytotoxicity towards normal cells as well. This can make it difficult to use in vivo and may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide. One area of interest is the development of new analogs that exhibit improved potency and selectivity towards cancer cells. Another area of interest is the study of the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body. Additionally, this compound can be used in combination with other anti-cancer agents to develop more effective therapies for cancer.
Synthesis Methods
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-8-13(9-5-10)14(17)15-16-11(2)6-7-12(16)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDHGWMMSGQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)


![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
